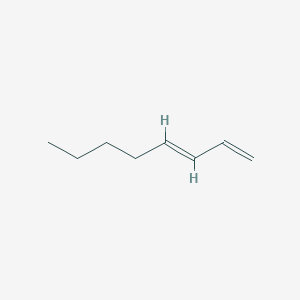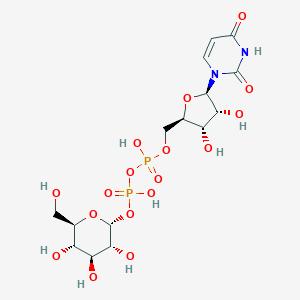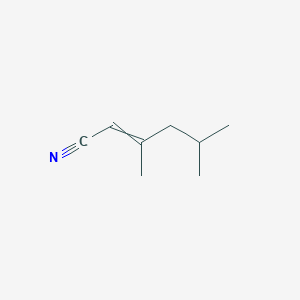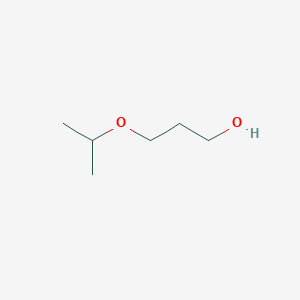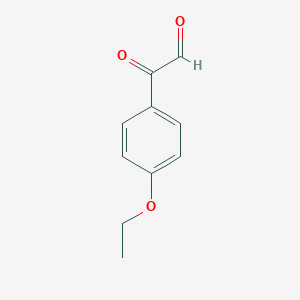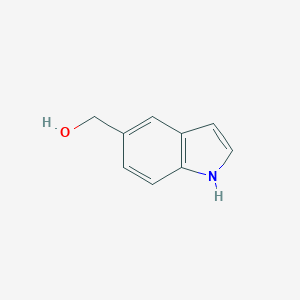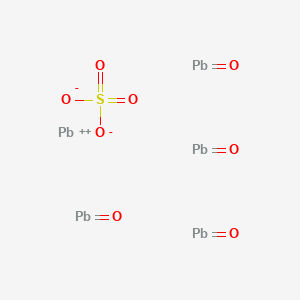
Pentalead tetraoxide sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentalead tetraoxide sulphate (PTO) is a chemical compound that has gained significant attention due to its unique properties and potential applications in scientific research. PTO is a highly oxidizing agent that can be synthesized through various methods. In
Mécanisme D'action
Pentalead tetraoxide sulphate is a highly oxidizing agent that can promote the oxidation of organic compounds. The mechanism of action of Pentalead tetraoxide sulphate involves the transfer of electrons from the organic compound to Pentalead tetraoxide sulphate, resulting in the formation of free radicals that can further react with other compounds.
Effets Biochimiques Et Physiologiques
Pentalead tetraoxide sulphate has been shown to have potential biochemical and physiological effects. Pentalead tetraoxide sulphate can induce oxidative stress in cells, leading to cell damage and death. Pentalead tetraoxide sulphate can also affect the activity of enzymes and alter the expression of genes involved in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Pentalead tetraoxide sulphate has several advantages for lab experiments, including its high oxidizing power and versatility in various applications. However, Pentalead tetraoxide sulphate can also be highly reactive and potentially hazardous, requiring careful handling and storage.
Orientations Futures
There are several future directions for the use of Pentalead tetraoxide sulphate in scientific research. One direction is the development of Pentalead tetraoxide sulphate-based catalysts for organic synthesis and biocatalysis. Another direction is the use of Pentalead tetraoxide sulphate in environmental remediation, such as the degradation of emerging pollutants in water and soil. Additionally, the use of Pentalead tetraoxide sulphate in energy storage and conversion technologies, such as rechargeable batteries and fuel cells, is an area of active research.
Conclusion:
Pentalead tetraoxide sulphate is a highly oxidizing agent with potential applications in various scientific research fields. The synthesis of Pentalead tetraoxide sulphate requires careful control of the reaction conditions, and its use requires careful handling and storage. Pentalead tetraoxide sulphate has shown potential biochemical and physiological effects, and its versatility in various applications makes it a promising compound for future research.
Méthodes De Synthèse
Pentalead tetraoxide sulphate can be synthesized through various methods, including the reaction of lead dioxide with lead sulfate, the reaction of lead oxide with lead peroxide, and the reaction of lead dioxide with lead peroxide. The synthesis of Pentalead tetraoxide sulphate requires careful control of the reaction conditions, such as temperature, pH, and reaction time, to achieve high yields and purity.
Applications De Recherche Scientifique
Pentalead tetraoxide sulphate has been used in various scientific research applications, including biocatalysis, environmental remediation, and energy storage. Pentalead tetraoxide sulphate can act as an oxidizing agent in biocatalysis, promoting the oxidation of organic compounds in the presence of enzymes. In environmental remediation, Pentalead tetraoxide sulphate can be used to degrade organic pollutants in water and soil. In energy storage, Pentalead tetraoxide sulphate can be used as a cathode material in rechargeable batteries.
Propriétés
Numéro CAS |
12065-90-6 |
|---|---|
Nom du produit |
Pentalead tetraoxide sulphate |
Formule moléculaire |
H8O8Pb5S-2 |
Poids moléculaire |
1196.0602 |
Nom IUPAC |
lead(2+);oxolead;sulfate |
InChI |
InChI=1S/H2O4S.4O.5Pb/c1-5(2,3)4;;;;;;;;;/h(H2,1,2,3,4);;;;;;;;;/q;;;;;;;;;+2/p-2 |
Clé InChI |
IEDSLOIBAIGCMQ-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)[O-].O=[Pb].O=[Pb].O=[Pb].O=[Pb].[Pb+2] |
SMILES canonique |
[O-]S(=O)(=O)[O-].O=[Pb].O=[Pb].O=[Pb].O=[Pb].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



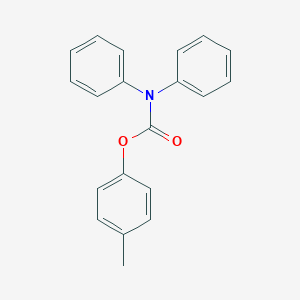
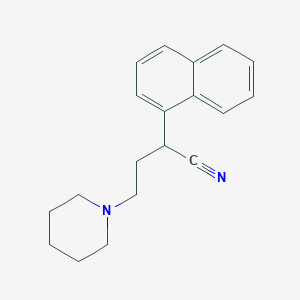
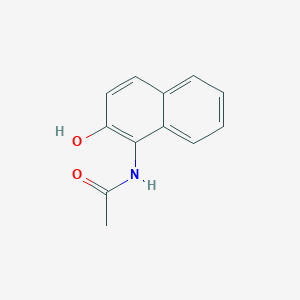
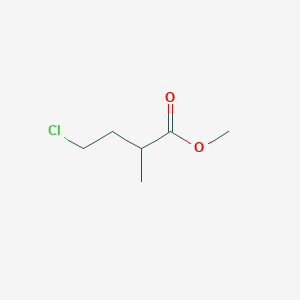

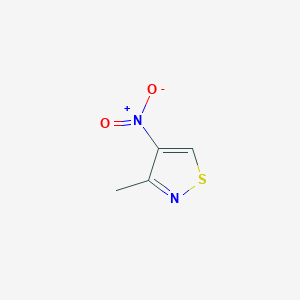
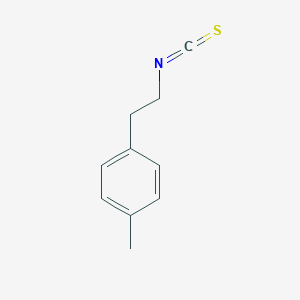
![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)
